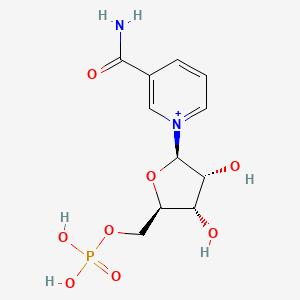

beta-Nicotinamide ribose monophosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Beta-Nicotinamide ribose monophosphate: is a nucleotide derived from ribose and nicotinamide. It is an essential precursor in the biosynthesis of nicotinamide adenine dinucleotide, a crucial coenzyme in cellular metabolism.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The chemical synthesis of beta-Nicotinamide ribose monophosphate is complex due to its isomeric nature. The primary synthetic route involves the conversion of ribose and nicotinamide through a series of chemical reactions, including phosphorylation and glycosylation . The reaction conditions typically require the use of adenosine triphosphate as a phosphate donor and various catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound often employs biological synthesis due to its efficiency and environmentally friendly nature. This method involves the use of enzymes such as nicotinamide phosphoribosyltransferase to catalyze the conversion of ribose and nicotinamide into the desired compound . The process can be optimized by enhancing enzyme activity and precursor supply, as well as by minimizing byproduct formation .

Analyse Chemischer Reaktionen

Types of Reactions: Beta-Nicotinamide ribose monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into nicotinamide adenine dinucleotide and other related compounds .

Common Reagents and Conditions: Common reagents used in these reactions include adenosine triphosphate, nicotinamide, and ribose. The reactions typically occur under mild conditions, with the presence of specific enzymes or catalysts to facilitate the process .

Major Products: The primary product formed from these reactions is nicotinamide adenine dinucleotide, a vital coenzyme in cellular metabolism. Other products may include various intermediates and byproducts, depending on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

Beta-Nicotinamide ribose monophosphate has a wide range of scientific research applications:

Chemistry: In chemistry, it is used as a precursor in the synthesis of nicotinamide adenine dinucleotide and other related compounds. Its unique structure and reactivity make it a valuable tool in various chemical reactions and processes .

Biology: In biology, this compound plays a crucial role in cellular metabolism and energy production. It is involved in various metabolic pathways, including glycolysis and the citric acid cycle .

Medicine: In medicine, this compound has been studied for its potential anti-aging and neuroprotective effects. It has shown promise in improving insulin sensitivity, enhancing aerobic capacity, and promoting overall metabolic health .

Industry: In the industrial sector, this compound is used in the production of dietary supplements and pharmaceuticals. Its ability to enhance cellular metabolism and energy production makes it a valuable ingredient in various health products .

Wirkmechanismus

Beta-Nicotinamide ribose monophosphate exerts its effects by serving as a precursor to nicotinamide adenine dinucleotide. Once inside the cell, it is converted into nicotinamide adenine dinucleotide through a series of enzymatic reactions. Nicotinamide adenine dinucleotide then functions as a coenzyme in various metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation . This process enhances cellular energy production and supports overall metabolic health .

Vergleich Mit ähnlichen Verbindungen

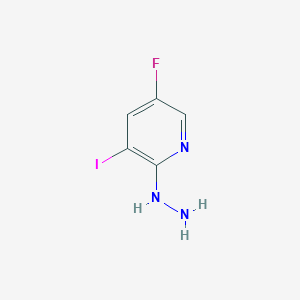

- Nicotinamide riboside

- Nicotinic acid

- Nicotinamide adenine dinucleotide

Comparison: Beta-Nicotinamide ribose monophosphate is unique in its ability to be directly converted into nicotinamide adenine dinucleotide within cells. Unlike nicotinamide riboside and nicotinic acid, which require additional enzymatic steps for conversion, this compound can cross cell membranes and be efficiently utilized by cells . This makes it a more effective precursor for enhancing cellular metabolism and energy production .

Eigenschaften

CAS-Nummer |

75414-16-3 |

|---|---|

Molekularformel |

C11H16N2O8P+ |

Molekulargewicht |

335.23 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C11H15N2O8P/c12-10(16)6-2-1-3-13(4-6)11-9(15)8(14)7(21-11)5-20-22(17,18)19/h1-4,7-9,11,14-15H,5H2,(H3-,12,16,17,18,19)/p+1/t7-,8-,9-,11-/m1/s1 |

InChI-Schlüssel |

DAYLJWODMCOQEW-TURQNECASA-O |

Isomerische SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)N |

Kanonische SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chlorobenzo[b]thiophen-4-ol](/img/structure/B12444890.png)

![2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B12444906.png)

![2-(benzylsulfanyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12444944.png)

![3-{4-Methoxy-3-[(3-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/structure/B12444965.png)

![2-bromo-4-methyl-6-[(E)-{[2-(pyrrolidin-1-yl)phenyl]imino}methyl]phenol](/img/structure/B12444973.png)